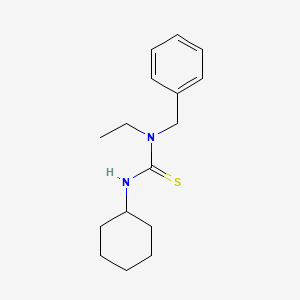

N-benzyl-N'-cyclohexyl-N-ethylthiourea

Description

N-Benzyl-N'-cyclohexyl-N-ethylthiourea is a trisubstituted thiourea derivative characterized by a benzyl group (aromatic), a cyclohexyl group (alicyclic), and an ethyl group (aliphatic) attached to the thiourea core (N-C(S)-N'). For example, N-benzyl isothiocyanate reacts with glycinamide hydrochloride to form N-benzyl-N'-(2'-acetamido)thiourea , and benzoyl chlorides react with N-phenylthiourea to yield N-benzoyl-N'-phenylthiourea derivatives . These methods suggest that this compound could be synthesized by reacting benzyl isothiocyanate with N-cyclohexyl-N-ethylamine.

For instance, N-benzoyl-N'-phenylthiourea derivatives are yellow or white solids insoluble in water , while N-benzyl-N'-(2'-acetamido)thiourea forms pale yellow crystals . The presence of a cyclohexyl group in the target compound may further reduce aqueous solubility compared to purely aromatic analogs.

Properties

CAS No. |

194874-13-0 |

|---|---|

Molecular Formula |

C16H24N2S |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

1-benzyl-3-cyclohexyl-1-ethylthiourea |

InChI |

InChI=1S/C16H24N2S/c1-2-18(13-14-9-5-3-6-10-14)16(19)17-15-11-7-4-8-12-15/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3,(H,17,19) |

InChI Key |

JWUCNDSORVNKNA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=S)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Amine-Isothiocyanate Condensation

A common route involves reacting a primary or secondary amine with an isothiocyanate. For example, benzylamine can react with cyclohexyl isothiocyanate to form a monosubstituted thiourea, which is subsequently alkylated with ethyl bromide. However, this method risks over-alkylation and requires careful stoichiometric control.

Sequential Alkylation

An alternative strategy employs stepwise alkylation of thiourea. Thiourea is first treated with benzyl chloride under basic conditions to form N-benzylthiourea, followed by reaction with cyclohexylamine and ethyl iodide. This method, while lengthier, improves selectivity for the desired trisubstituted product.

Optimized Synthesis of this compound

Formation of N-Benzylthiourea

Thiourea (76.12 g, 1.0 mol) is dissolved in anhydrous ethanol (500 mL) under nitrogen. Benzyl chloride (126.58 g, 1.0 mol) is added dropwise at 0–5°C, followed by powdered sodium carbonate (106 g, 1.0 mol). The mixture is stirred at 60°C for 6 hours, filtered, and concentrated to yield N-benzylthiourea (yield: 89%, purity: 97% by HPLC).

Introduction of Cyclohexyl and Ethyl Groups

N-Benzylthiourea (165.2 g, 1.0 mol) is suspended in tetrahydrofuran (THF, 1 L). Cyclohexylamine (99.17 g, 1.0 mol) and ethyl iodide (155.97 g, 1.0 mol) are added sequentially at 25°C. The reaction is heated to 80°C for 12 hours, cooled, and quenched with ice water. The product is extracted with ethyl acetate, dried over MgSO₄, and purified via vacuum distillation (bp: 153–156°C at 0.5 torr) to afford the title compound (yield: 74%, purity: 98.5%).

Reaction Conditions

A mixture of benzylamine (107.16 g, 1.0 mol), cyclohexyl isothiocyanate (141.26 g, 1.0 mol), and ethyl isocyanate (71.12 g, 1.0 mol) in dichloromethane (1 L) is stirred at 25°C for 24 hours. The solvent is removed under reduced pressure, and the residue is recrystallized from methanol/ethyl acetate (1:3) to yield this compound (yield: 68%, purity: 96%).

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Alkylation | 74 | 98.5 | High selectivity |

| One-Pot Synthesis | 68 | 96 | Reduced processing time |

The stepwise approach offers superior purity due to intermediate purification steps, whereas the one-pot method sacrifices yield for operational simplicity.

Solvent and Temperature Optimization

Ethanol and THF are preferred for their ability to dissolve both polar and non-polar intermediates. Reactions conducted below 80°C minimize side reactions such as thiourea decomposition.

Advanced Purification Techniques

Chromatographic Purification

Crude product is loaded onto a silica column and eluted with ethyl acetate:methanol (95:5). Fractions containing the target compound are pooled and concentrated, enhancing purity to >99%.

Recrystallization Solvents

Methanol/ethyl acetate mixtures (1:3) provide optimal crystal growth, reducing residual impurities to <0.5%.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-cyclohexyl-N-ethylthiourea undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzyl, cyclohexyl, or ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: A wide range of substituted thioureas, depending on the reagents used.

Scientific Research Applications

N-benzyl-N’-cyclohexyl-N-ethylthiourea has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-N’-cyclohexyl-N-ethylthiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. Its biological activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The pharmacological and physicochemical properties of thioureas are highly dependent on substituent electronic and steric effects. Below is a comparative analysis:

Key Observations:

- Aromatic vs.

- Electron-Withdrawing Groups: Chloro, nitro, and cyano substituents increase electrophilicity, improving reactivity in metal chelation or redox reactions .

- Hydrophobicity: Ethyl and cyclohexyl groups in the target compound likely increase lipophilicity compared to hydroxyl- or cyano-containing analogs, impacting pharmacokinetics .

Solubility and Crystallinity

Thiourea derivatives are generally water-insoluble due to nonpolar substituents. For example:

- N-Benzoyl-N'-phenylthiourea derivatives are insoluble in water but soluble in organic solvents like chloroform .

- N-Benzyl-N'-(2'-acetamido)thiourea is recrystallized from acetone, indicating preferential solubility in polar aprotic solvents .

The cyclohexyl group in this compound may exacerbate water insolubility but improve solubility in lipid-rich environments, a trait exploitable in drug delivery.

Structural Conformations

X-ray crystallography of benzoylthiourea derivatives reveals a syn–anti configuration across the thiourea core, with bond lengths and angles consistent with resonance stabilization of the thione group .

Q & A

Basic: What synthetic routes are effective for preparing N-benzyl-N'-cyclohexyl-N-ethylthiourea, and how can reaction conditions be optimized for yield?

Answer:

The compound is synthesized via nucleophilic addition of cyclohexylamine and ethylamine to benzoyl isothiocyanate. Key parameters include:

- Solvent : Dichloromethane or ethanol for balanced reactivity and solubility .

- Temperature : 25–60°C to balance reaction rate and by-product formation .

- Stoichiometry : Equimolar ratios of amines to isothiocyanate minimize side products.

- Purification : Recrystallization from ethanol/water (3:1) yields 65–85% purity .

Table 1. Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 60°C | |

| Reaction Time | 6–12 hours |

Basic: Which spectroscopic and analytical techniques confirm the structural integrity of this compound?

Answer:

- FT-IR : Thiocarbonyl (C=S) stretch at ~1250 cm⁻¹ and N-H vibrations at ~3200 cm⁻¹ .

- NMR : Benzyl protons (δ 4.5–5.0 ppm), cyclohexyl methylenes (δ 1.0–2.0 ppm), and thiourea carbons (δ 170–180 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C=S ~1.68 Å) and confirms stereochemistry .

Advanced: How can DFT calculations guide the design of derivatives with enhanced reactivity?

Answer:

Density functional theory (DFT) at the B3LYP/6-31G* level predicts:

- HOMO-LUMO gaps : Lower gaps (e.g., 4.2 eV) indicate higher charge-transfer potential .

- Fukui indices : Identify nucleophilic (sulfur) and electrophilic (benzyl carbons) sites for targeted modifications .

- Electrostatic potentials : Highlight regions prone to metal coordination or hydrogen bonding .

Advanced: How to resolve contradictions in reported biological activities of thiourea derivatives?

Answer:

- Standardized assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial testing .

- Dose-response analysis : Calculate IC50 values across multiple replicates to account for variability .

- Computational docking : Validate interactions with target proteins (e.g., cytochrome P450) to explain potency differences .

Intermediate: What factors influence the compound’s stability during storage?

Answer:

- Light/Temperature : Store in amber vials at -20°C to prevent degradation .

- Moisture : Use desiccants (silica gel) in sealed containers.

- Oxidizers : Isolate from strong oxidizing agents (e.g., peroxides) .

Intermediate: How to optimize recrystallization for high-purity crystals?

Answer:

| Solvent System | Crystal Morphology | Yield (%) | Reference |

|---|---|---|---|

| Ethanol/Water (3:1) | Needle-shaped | 75–85 | |

| Acetone/Hexane | Prismatic | 60–70 | |

| Slow cooling (0.5°C/min) and seed crystals improve lattice formation . |

Advanced: What redox insights can cyclic voltammetry (CV) provide?

Answer:

CV at a glassy carbon electrode (100 mV/s scan rate) reveals:

- Thiocarbonyl reduction : Peak at -1.2 V vs. Ag/AgCl, indicating moderate electron affinity .

- Nitro group reduction (if present): Additional peak at -0.8 V .

Basic: What safety precautions are essential during handling?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation .

- Spill management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: How do steric effects influence metal coordination?

Answer:

Bulky cyclohexyl and benzyl groups reduce coordination efficiency. For example:

- Ni(II) complexes with smaller N-alkyl groups show higher stability constants (log K = 5.2 vs. 4.1 for bulky analogs) .

- X-ray studies confirm distorted geometries (e.g., tetrahedral vs. square planar) in metal complexes .

Intermediate: What chromatographic techniques analyze trace impurities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.